molecular formula C20H22F2N4O2 B5474452 N-(1-{1-[(2,2-difluorocyclopropyl)carbonyl]piperidin-4-yl}-1H-pyrazol-5-yl)-2-methylbenzamide

N-(1-{1-[(2,2-difluorocyclopropyl)carbonyl]piperidin-4-yl}-1H-pyrazol-5-yl)-2-methylbenzamide

Cat. No.: B5474452
M. Wt: 388.4 g/mol
InChI Key: AAXRUYQYPMBEDB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a difluorocyclopropyl group, a carbonyl group, a piperidinyl group, a pyrazolyl group, and a benzamide group . Each of these groups contributes to the overall properties of the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . For example, the difluorocyclopropyl group might be introduced via a halogenation reaction . The carbonyl group could be introduced via an oxidation reaction, and the piperidinyl and pyrazolyl groups could be introduced via a series of substitution and condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The difluorocyclopropyl group would introduce strain into the molecule, which could affect its reactivity .


Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions, depending on the conditions . For example, the carbonyl group could undergo nucleophilic addition reactions, and the pyrazolyl group could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, its solubility would be influenced by the polar carbonyl group and the nonpolar benzamide group .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound . If it’s intended to be a drug, its mechanism of action would depend on its specific molecular targets within the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use . If it’s intended to be a pharmaceutical, future research could involve optimizing its synthesis, improving its efficacy, reducing its side effects, and testing it in clinical trials .

Properties

IUPAC Name

N-[2-[1-(2,2-difluorocyclopropanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2/c1-13-4-2-3-5-15(13)18(27)24-17-6-9-23-26(17)14-7-10-25(11-8-14)19(28)16-12-20(16,21)22/h2-6,9,14,16H,7-8,10-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXRUYQYPMBEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4CC4(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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